

In-Depth Technical Guide: Structural Elucidation and Spectroscopic Analysis of Epsiprantel

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Compound of Interest

Compound Name: *Epsiprantel*

Cat. No.: *B10826562*

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Abstract

Epsiprantel, a synthetic anthelmintic agent, is highly effective against cestode infections in veterinary medicine. Its chemical structure, (±)-2-(Cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, has been elucidated through a combination of synthetic chemistry and spectroscopic analysis. This technical guide provides a comprehensive overview of the structural characterization of **Epsiprantel**, detailing the experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, logical workflows and the proposed mechanism of action are visualized using Graphviz diagrams.

Introduction

Epsiprantel is a pyrazino-benzazepine derivative with a molecular formula of $C_{20}H_{26}N_2O_2$ and a molecular weight of 326.43 g/mol.[2] It is a stable, white solid that is sparingly soluble in water.[2] The structural elucidation of this complex molecule is paramount for understanding its chemical properties, mechanism of action, and for the development of analytical methods for quality control and pharmacokinetic studies. This guide will delve into the key analytical techniques employed in the structural confirmation of **Epsiprantel**.

Synthesis and Structural Elucidation Workflow

The synthesis of **Epsiprantel** involves a multi-step process culminating in the acylation of the pyrazino[2,1-a][1]benzazepine core. The structural integrity of the final compound is then rigorously verified using a suite of spectroscopic methods.



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Synthesis and Structural Elucidation Workflow for **Epsiprantel**.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Epsiprantel**, ^1H NMR and ^{13}C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Epsiprantel**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.10 - 7.30	m	4H	Aromatic protons
4.80	m	1H	CH-N (chiral center)
4.50	m	1H	N-CH ₂
3.80	m	1H	N-CH ₂
2.50 - 3.20	m	6H	Aliphatic CH ₂ groups
1.10 - 2.00	m	11H	Cyclohexyl protons

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Epsiprantel**

Chemical Shift (δ) ppm	Assignment
175.0	C=O (Amide)
170.0	C=O (Ketone)
135.0 - 140.0	Aromatic C (quaternary)
125.0 - 130.0	Aromatic CH
55.0 - 60.0	CH-N (chiral center)
40.0 - 50.0	N-CH ₂
25.0 - 40.0	Aliphatic CH ₂ and CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Epsiprantel**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2930	Strong	C-H stretch (aliphatic)
~1705	Strong	C=O stretch (ketone)
~1640	Strong	C=O stretch (amide)
~1450	Medium	C-H bend (aliphatic)
~1250	Medium	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for **Epsiprantel**

m/z	Relative Intensity (%)	Proposed Fragment
326	100	[M] ⁺ (Molecular Ion)
215	High	[M - C ₇ H ₁₁ O] ⁺
111	High	[C ₇ H ₁₁ O] ⁺
83	Medium	[C ₆ H ₁₁] ⁺

Experimental Protocols

Synthesis of Epsiprantel

A detailed synthesis of **Epsiprantel** has been reported by Brewer et al. (1989). A general procedure involves the acylation of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][\[1\]](#)benzazepine.

- Materials: 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][\[1\]](#)benzazepine, cyclohexanecarbonyl chloride, triethylamine, and an appropriate solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve the pyrazinobenzazepine derivative in the solvent and cool the mixture in an ice bath.
 - Add triethylamine as a base.
 - Slowly add a solution of cyclohexanecarbonyl chloride in the solvent.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Wash the reaction mixture with dilute acid and then with a basic solution.

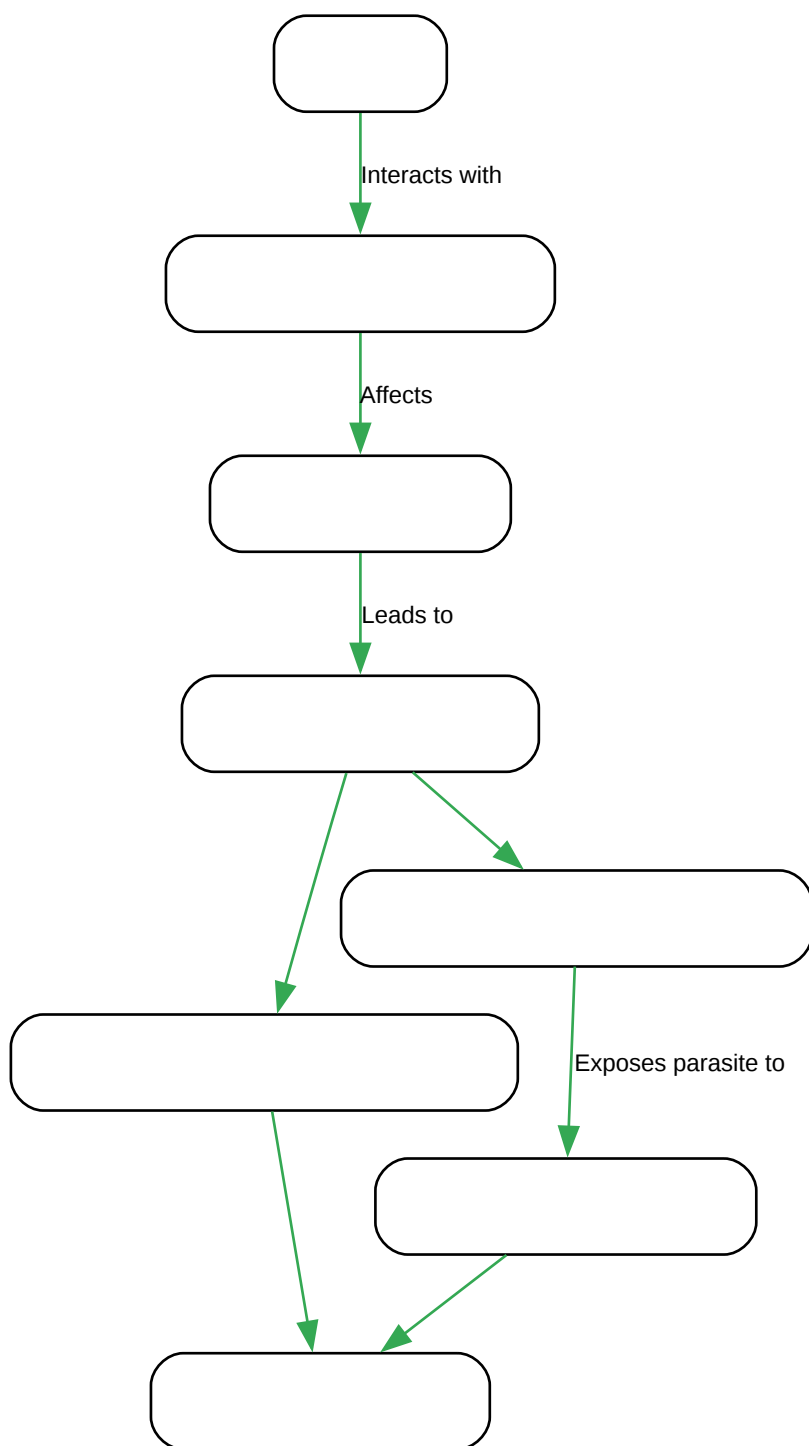
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization to obtain pure **Epsiprantel**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Proposed Mechanism of Action

The precise molecular mechanism of action of **Epsiprantel** is not fully elucidated, but it is believed to be similar to that of praziquantel. It is thought to disrupt calcium ion homeostasis in the parasite, leading to rapid muscle contraction and paralysis. This is followed by tegumental damage, making the parasite susceptible to the host's immune response.



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Proposed Mechanism of Action of **Epsiprantel**.

Conclusion

The structural elucidation of **Epsiprantel** is a classic example of the application of modern synthetic and spectroscopic techniques in drug development. The combined data from NMR, IR, and Mass Spectrometry provide unambiguous confirmation of its complex heterocyclic structure. This detailed understanding of its chemical properties is fundamental for its continued use as an effective anthelmintic agent and for the development of future analogs.

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the known structure of **Epsiprantel** and general principles of spectroscopy. Actual experimental values may vary slightly. For definitive analysis, comparison with a certified reference standard is recommended.

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References

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